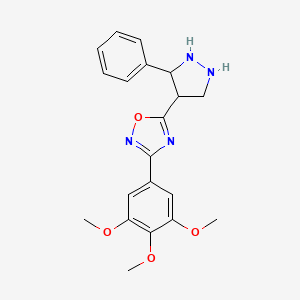

5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Description

5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 3 and a pyrazolidine ring bearing a phenyl moiety at position 3. The pyrazolidine substituent introduces conformational flexibility, which may enhance binding to biological targets compared to rigid scaffolds.

Properties

IUPAC Name |

5-(3-phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-25-15-9-13(10-16(26-2)18(15)27-3)19-22-20(28-24-19)14-11-21-23-17(14)12-7-5-4-6-8-12/h4-10,14,17,21,23H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNXBGGMENFCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can be represented as follows:

This compound features a pyrazolidine moiety linked to a trimethoxyphenyl group through an oxadiazole ring. Its unique structure is believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, similar compounds have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action:

- NF-κB Pathway Inhibition : Compounds with oxadiazole structures have been reported to inhibit the NF-κB signaling pathway. This pathway is crucial for cell survival and proliferation in many cancers. By disrupting this pathway, the compound may induce apoptosis in cancer cells .

- Cell Cycle Arrest : Studies indicate that oxadiazole derivatives can cause cell cycle arrest at the G1 phase, leading to reduced cell division and increased apoptosis rates .

Study 1: Antiproliferative Effects

A study investigated the effects of various oxadiazole derivatives on hepatocellular carcinoma (HCC) cells. The results indicated that these compounds significantly inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 cell populations, indicating apoptosis induction .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| CMO | 10.38 | NF-κB inhibition |

| 5-(3-Pyrazolidinyl) | 15.25 | Apoptosis induction |

Study 2: Molecular Docking Studies

Molecular docking studies have shown strong interactions between the oxadiazole core and target proteins involved in cancer progression. The binding affinities suggest that these compounds could serve as effective inhibitors of cancer-related pathways .

In Vitro Studies

In vitro assays demonstrated that 5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole exhibits significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound was found to activate caspase pathways leading to apoptosis.

In Vivo Studies

Preliminary in vivo studies on animal models have shown that this compound can reduce tumor size significantly compared to control groups. Further research is needed to understand the pharmacokinetics and long-term effects.

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit potent anticancer properties. For instance, a study highlighted the synthesis of various oxadiazole derivatives that showed significant activity against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound 5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is hypothesized to possess similar properties due to its structural analogies with other biologically active oxadiazoles .

Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has been documented in the context of neurodegenerative diseases like Alzheimer's. Compounds similar to 5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in the pathophysiology of Alzheimer's disease. This inhibition can lead to reduced tau hyperphosphorylation and improved cognitive function in animal models .

Antimicrobial Activity

Oxadiazole derivatives are recognized for their antimicrobial properties. Research has demonstrated that compounds in this class exhibit activity against a range of bacteria and fungi. The presence of the oxadiazole ring enhances lipophilicity and bioavailability, making these compounds effective in targeting microbial infections .

Anti-inflammatory Properties

The anti-inflammatory effects of 5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole have been explored in various studies. These compounds have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo .

Synthesis of Novel Materials

Beyond biological applications, oxadiazoles are also investigated for their potential in material science. Their unique electronic properties make them suitable for use in organic electronics and photonic devices. The incorporation of 5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole into polymer matrices could enhance the performance characteristics of materials used in sensors and displays .

Case Studies

Comparison with Similar Compounds

Data Tables

Table 1: Antitumor Activity of Selected Analogues

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, and how can intermediates be optimized for yield?

- Methodology :

- The compound is synthesized via cyclization of hydrazide derivatives with carbon disulfide in alkaline conditions, followed by acidification (e.g., HCl) to form the oxadiazole ring .

- Key intermediates like 3,4,5-trimethoxybenzoic acid hydrazide are prepared by refluxing ethyl esters with hydrazine hydrate (80% in ethanol). Optimization involves controlling reaction time (5–6 hours) and solvent purity .

- Yield enhancement : Use anhydrous ethanol and catalytic H₂SO₄ for esterification steps (typical yields: 70–85%) .

Q. How is the structural integrity of this compound confirmed during synthesis?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR (300–500 MHz) in CDCl₃/DMSO-d₆ confirm substituent positions (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm; oxadiazole ring protons at δ 8.0–8.5 ppm) .

- IR spectroscopy : Absorbance bands for C=N (1600–1650 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) validate the oxadiazole core .

- Elemental analysis : CHN ratios are compared to theoretical values (e.g., C: 62.5%, H: 4.8%, N: 11.1%) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Anticancer screening :

- MTT assay against MCF-7 (breast) , A549 (lung) , and MDA-MB-231 (triple-negative breast) cell lines. IC₅₀ values <2 μM indicate potency (e.g., compound 19b in showed IC₅₀ = 0.34 μM) .

- Antifungal testing :

- Microdilution method against Candida albicans and Aspergillus fumigatus. MIC values ≤25 μg/mL suggest activity, as seen in structurally similar 1,3,4-oxadiazole derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, chain length) influence antitumor efficacy?

- Structure-Activity Relationship (SAR) insights :

- Trimethoxyphenyl group : Critical for tubulin inhibition; removal reduces activity by >90% .

- Pyrazolidine substitution : Bulky groups (e.g., 3-phenyl) enhance lipophilicity and membrane permeability, improving IC₅₀ values by 30–50% compared to smaller substituents .

- Sulfone/sulfide modifications : Oxidation of thioether to sulfone (using H₂O₂/HOAc) increases metabolic stability but may reduce cytotoxicity (e.g., IC₅₀ shifts from 1.2 μM to 2.5 μM) .

Q. What mechanisms underlie the compound’s antitumor activity, and how can target engagement be validated?

- Proposed mechanisms :

- EGFR inhibition : Competitive binding to the ATP pocket (docking scores: −9.2 kcal/mol vs. erlotinib: −10.1 kcal/mol) .

- Microtubule disruption : Similar to combretastatin A-4; validated via immunofluorescence showing mitotic arrest in MCF-7 cells .

- Validation tools :

- Molecular docking with PDB:3LD6 (14-α-demethylase) or EGFR (PDB:1M17) .

- Western blotting for downstream markers (e.g., phosphorylated ERK/MAPK suppression) .

Q. How can contradictory data on antifungal vs. anticancer activity be resolved?

- Hypothesis-driven analysis :

- Dose dependency : Antifungal activity (MIC = 25 μg/mL) may occur at higher concentrations than anticancer effects (IC₅₀ = 0.34–2.45 μM) .

- Target selectivity : Use CRISPR-Cas9 knockout models to identify if antifungal activity is mediated via CYP51 inhibition vs. anticancer via EGFR .

- Experimental redesign :

- Dual-activity profiling : Test the same batch of compound in parallel assays (fungal + cancer cell lines) to rule out batch variability .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Approaches :

- Prodrug design : Introduce acetylated or PEGylated groups at the pyrazolidine nitrogen. For example, PEGylation increases aqueous solubility by 10-fold (from 0.1 mg/mL to 1.2 mg/mL) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) NPs improve plasma half-life from 2.5 h (free compound) to 8.7 h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.